molecular formula C4H2Br2SZn B3149426 3-Bromo-2-thienylzinc bromide CAS No. 672325-70-1

3-Bromo-2-thienylzinc bromide

Cat. No.: B3149426
CAS No.: 672325-70-1
M. Wt: 307.3 g/mol
InChI Key: PABCAJNWRLICPZ-UHFFFAOYSA-M
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Description

3-Bromo-2-thienylzinc bromide: is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further bonded to a zinc bromide moiety. The molecular formula of this compound is C4H2Br2SZn .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-thienylzinc bromide is typically synthesized through the metallation of 3-bromothiophene. This process involves the reaction of 3-bromothiophene with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-thienylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Negishi Coupling: Palladium or nickel catalysts, organozinc reagents.

    Stille Coupling: Palladium catalysts, organotin compounds.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry: 3-Bromo-2-thienylzinc bromide is extensively used in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs and materials. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used to create biologically active molecules, including potential drug candidates. Its role in forming complex molecular structures is essential for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its application in material science is driven by its ability to form stable and conductive polymers .

Mechanism of Action

The mechanism of action of 3-Bromo-2-thienylzinc bromide in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and stability in cross-coupling reactions. The presence of zinc provides a balance between reactivity and selectivity, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

3-bromo-2H-thiophen-2-ide;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABCAJNWRLICPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1Br.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672325-70-1
Record name 672325-70-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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